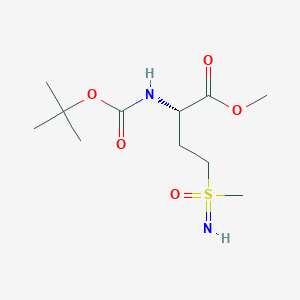

N-Boc-L-Methionine sulfoximine methyl ester

CAS No.:

Cat. No.: VC13755331

Molecular Formula: C11H22N2O5S

Molecular Weight: 294.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H22N2O5S |

|---|---|

| Molecular Weight | 294.37 g/mol |

| IUPAC Name | methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(methylsulfonimidoyl)butanoate |

| Standard InChI | InChI=1S/C11H22N2O5S/c1-11(2,3)18-10(15)13-8(9(14)17-4)6-7-19(5,12)16/h8,12H,6-7H2,1-5H3,(H,13,15)/t8-,19?/m0/s1 |

| Standard InChI Key | KBSBAJJAQIJVSN-LQABBHMDSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CCS(=N)(=O)C)C(=O)OC |

| SMILES | CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CCS(=N)(=O)C)C(=O)OC |

Introduction

Chemical Structure and Functional Significance

N-Boc-L-Methionine sulfoximine methyl ester (molecular formula: , molecular weight: 294.37 g/mol) features three critical structural components:

-

Sulfoximine Group: A sulfur-based functional group () that confers enhanced polarity and hydrogen-bonding capacity compared to sulfoxides or sulfones. This group is pivotal for interactions with biological targets, such as enzymes involved in neurotransmitter metabolism .

-

Boc Protecting Group: The tert-butyloxycarbonyl group shields the amino group during synthetic transformations, enabling selective reactivity at other sites .

-

Methyl Ester: This moiety stabilizes the carboxylate group, facilitating solubility in organic solvents and serving as a precursor for further functionalization .

The stereochemistry of the compound is retained during synthesis, as demonstrated in rhodium-catalyzed reactions where the enantiomeric ratio (er) of starting sulfoxides is preserved in the final product .

Synthetic Methodologies

Rhodium-Catalyzed Carbamate Transfer

A landmark advancement in synthesizing N-Boc sulfoximines involves Rh(OAc)-catalyzed transfer of carbamates to sulfoxides. This method, optimized by Doran et al., achieves high yields (up to 98%) under mild conditions (40°C, 8 hours) . The reaction proceeds via a stereospecific pathway, retaining the configuration of chiral sulfoxides. Key steps include:

-

Substrate Activation: Sulfoxides react with iodobenzene diacetate () in the presence of MgO to generate a reactive sulfur intermediate.

-

Carbamate Transfer: BocNH serves as the nitrogen source, transferring the Boc-protected amine to the sulfur center.

-

Workup and Purification: Filtration and flash chromatography yield pure sulfoximine derivatives .

This method is scalable (demonstrated at 4 mmol) and compatible with diverse sulfoxide substrates, including aryl and alkyl variants .

Deprotection and Functionalization

The Boc group is readily removed using trifluoroacetic acid (TFA), enabling access to free NH-sulfoximines for further derivatization . For instance, deprotection of N-Boc-L-Methionine sulfoximine methyl ester yields methionine sulfoximine (MSO), a compound studied for its neurotoxic and antitumor properties .

Physicochemical and Biological Properties

Stability and Reactivity

The Boc group enhances thermal and oxidative stability, allowing the compound to withstand cross-coupling reactions (e.g., Suzuki-Miyaura and Fe-catalyzed alkylations) . Comparative studies show that N-Boc sulfoximines exhibit superior stability over N-Cbz or N-allyl derivatives during prolonged storage .

Applications in Medicinal Chemistry

Neuroprotective Agent Development

Sulfoximines are explored for their ability to cross the blood-brain barrier (BBB), a trait attributed to the sulfoximine group’s polarity and hydrogen-bonding capacity . Preclinical studies suggest that Boc-protected sulfoximines mitigate oxidative stress in neuronal cells, though in vivo efficacy remains under investigation .

Prodrug Design

The methyl ester moiety serves as a prodrug strategy, enabling passive diffusion across cell membranes. Intracellular esterases hydrolyze the ester to release the active carboxylic acid, as demonstrated in peptide-based drug delivery systems .

Comparative Analysis of Sulfoximine Derivatives

The table below contrasts N-Boc-L-Methionine sulfoximine methyl ester with related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume